
4,8-Dichloroisoquinoline
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Overview
Description
4,8-Dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5Cl2N It is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloroisoquinoline typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of isoquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 8 positions.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process. Initially, isoquinoline is subjected to chlorination using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is typically conducted at elevated temperatures to achieve high yields. The crude product is then purified through recrystallization or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 8 positions are reactive towards nucleophiles, allowing for the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Substituted isoquinoline derivatives.
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Dihydroisoquinoline derivatives.
Scientific Research Applications
4,8-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4,8-Dichloroisoquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4,7-Dichloroquinoline: Similar in structure but with chlorine atoms at the 4 and 7 positions. It is used as an intermediate in the synthesis of antimalarial drugs.
1,4-Dichloroisoquinoline: Chlorine atoms at the 1 and 4 positions, used in the synthesis of various heterocyclic compounds.
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline: A tetrahydro derivative with chlorine atoms at the 7 and 8 positions, known for its biological activity.
Uniqueness: 4,8-Dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties
Properties
IUPAC Name |
4,8-dichloroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXXOVNSQNSDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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